molecular formula C13H21F3N2O3 B6673866 N-cyclopropyl-2-hydroxy-2-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]acetamide

N-cyclopropyl-2-hydroxy-2-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]acetamide

Cat. No.: B6673866
M. Wt: 310.31 g/mol
InChI Key: GGDNAAXFMSAFEZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-hydroxy-2-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]acetamide is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a trifluoromethyl group, and a piperidine ring

Properties

IUPAC Name

N-cyclopropyl-2-hydroxy-2-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F3N2O3/c14-13(15,16)10(19)7-18-5-3-8(4-6-18)11(20)12(21)17-9-1-2-9/h8-11,19-20H,1-7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGDNAAXFMSAFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(C2CCN(CC2)CC(C(F)(F)F)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-hydroxy-2-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of cyclopropylamine with 2-chloroacetyl chloride to form N-cyclopropyl-2-chloroacetamide. This intermediate is then reacted with 1-(3,3,3-trifluoro-2-hydroxypropyl)piperidine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction parameters. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-hydroxy-2-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles such as halides (Cl⁻, Br⁻) and alkoxides (RO⁻) are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

N-cyclopropyl-2-hydroxy-2-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and metabolic diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-hydroxy-2-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.

Comparison with Similar Compounds

N-cyclopropyl-2-hydroxy-2-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]acetamide can be compared with other similar compounds, such as:

    N-cyclopropyl-2-hydroxy-2-[1-(2-hydroxypropyl)piperidin-4-yl]acetamide: This compound lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    N-cyclopropyl-2-hydroxy-2-[1-(3,3,3-trifluoro-2-hydroxyethyl)piperidin-4-yl]acetamide: This compound has a similar structure but with an ethyl group instead of a propyl group, which can affect its reactivity and interactions with molecular targets.

The unique structural features of this compound, such as the presence of the trifluoromethyl group and the cyclopropyl group, contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

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